molecular formula C15H15N5 B107595 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

Cat. No.: B107595
M. Wt: 265.31 g/mol
InChI Key: JNNXERNBPXXNLK-WOJGMQOQSA-N
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Description

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine (1-MNA) is a chemical compound that has a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of experiments and studies, and it has been found to have several useful properties. In

Scientific Research Applications

Synthesis and Material Chemistry

  • Pyrido[1,2-a]benzimidazoles, which include compounds like 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, are significant in medicinal chemistry due to their solubility and DNA intercalation properties. These compounds also have relevance in materials chemistry, particularly for their fluorescence characteristics (Masters et al., 2011).

Molecular Structures and Spectral Studies

  • Benzimidazole ligands, including derivatives similar to this compound, have been synthesized and analyzed for their molecular structures and vibrational frequencies. Such studies contribute to the understanding of potential anticancer properties (Ghani & Mansour, 2011).

Bioactivity and Pharmacological Potential

  • Research on benzimidazole derivatives, which include compounds structurally related to this compound, has shown promising anti-inflammatory and analgesic responses. This illustrates their potential in pharmacological applications (Mariappan et al., 2011).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of benzimidazole derivatives, including similar compounds to this compound, have been studied. These activities provide valuable insights for the development of pharmaceutical chemicals (Zhang et al., 2014).

Anticancer Research

  • Benzimidazole-based complexes, which are structurally similar to the subject compound, have been explored for their cytotoxic properties against different carcinoma cells. This highlights the potential of such compounds in anticancer research (Zhao et al., 2015).

Mechanism of Action

Target of Action

SI-2, also known as 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine or 1-Methyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazineyl)-1H-benzo[d]imidazole, is a highly promising SRC-3 inhibitor . SRC-3, also known as Steroid Receptor Coactivator-3, is a protein that in humans is encoded by the NCOA3 gene. It is a transcriptional coactivator that can interact with nuclear hormone receptors to enhance their transcriptional activator functions.

Mode of Action

SI-2 interacts with its primary target, SRC-3, to inhibit its function . This interaction results in the reduction of the transcriptional activities and the protein concentrations of SRC-3 in cells .

Result of Action

The primary result of SI-2’s action is the induction of breast cancer cell death . By inhibiting SRC-3, SI-2 disrupts the normal functioning of these cells, leading to their death. This makes SI-2 a potential therapeutic agent for breast cancer.

Properties

IUPAC Name

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXERNBPXXNLK-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Reactant of Route 2
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1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

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